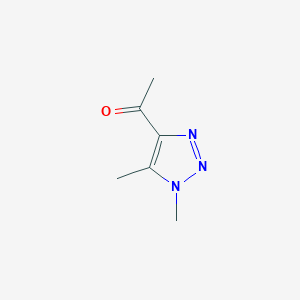
1-(1,5-Dimethyltriazol-4-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,5-Dimethyltriazol-4-yl)ethanone, commonly known as DMTE, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. DMTE belongs to the class of triazoles, which are widely used as building blocks in organic synthesis.
作用機序
The mechanism of action of DMTE is not fully understood. However, it is believed that DMTE exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell walls. DMTE has also been shown to inhibit the activity of cyclooxygenase (COX), which is an enzyme involved in the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
生化学的および生理学的効果
DMTE has been shown to have a low toxicity profile and does not exhibit any significant adverse effects on the biochemical and physiological functions of the body. However, further studies are needed to fully understand the long-term effects of DMTE on the body.
実験室実験の利点と制限
DMTE has several advantages for use in lab experiments. It is readily available, easy to synthesize, and exhibits potent antimicrobial activity against a wide range of bacteria and fungi. However, DMTE also has some limitations, including its low solubility in water and its potential toxicity to certain cell lines.
将来の方向性
DMTE has several potential future directions for research. One potential direction is the development of new antibiotics based on the structure of DMTE. Another potential direction is the investigation of the anti-inflammatory and analgesic properties of DMTE for the development of new drugs for the treatment of pain and inflammation. Additionally, further studies are needed to fully understand the long-term effects of DMTE on the body and its potential toxicity to certain cell lines.
Conclusion:
In conclusion, DMTE is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of science. DMTE exhibits potent antimicrobial activity, anti-inflammatory and analgesic properties, and has a low toxicity profile. Further research is needed to fully understand the mechanism of action of DMTE and its potential applications in medicine and other fields of science.
合成法
DMTE can be synthesized by reacting 1,1-dimethylhydrazine with ethyl acetoacetate, followed by oxidation with potassium permanganate. Alternatively, DMTE can be prepared by reacting 1,1-dimethylhydrazine with ethyl cyanoacetate, followed by cyclization with triethyl orthoformate. Both methods yield DMTE with high purity and yield.
科学的研究の応用
DMTE has been extensively studied for its potential applications in various fields of science. One of the most promising applications of DMTE is in the field of medicinal chemistry. DMTE has been found to exhibit potent antimicrobial activity against a wide range of bacteria and fungi, making it a potential candidate for the development of new antibiotics. DMTE has also been shown to possess anti-inflammatory and analgesic properties, which make it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
特性
CAS番号 |
151797-83-0 |
|---|---|
製品名 |
1-(1,5-Dimethyltriazol-4-yl)ethanone |
分子式 |
C6H9N3O |
分子量 |
139.16 g/mol |
IUPAC名 |
1-(1,5-dimethyltriazol-4-yl)ethanone |
InChI |
InChI=1S/C6H9N3O/c1-4-6(5(2)10)7-8-9(4)3/h1-3H3 |
InChIキー |
MCIHIVHKYDVHKQ-UHFFFAOYSA-N |
SMILES |
CC1=C(N=NN1C)C(=O)C |
正規SMILES |
CC1=C(N=NN1C)C(=O)C |
同義語 |
Ethanone, 1-(1,5-dimethyl-1H-1,2,3-triazol-4-yl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



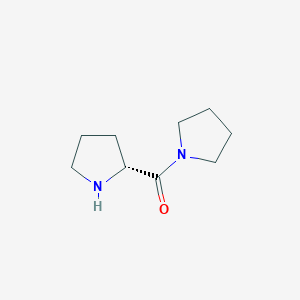
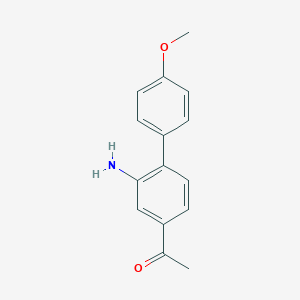
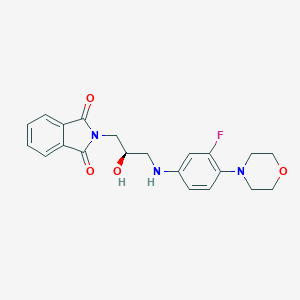
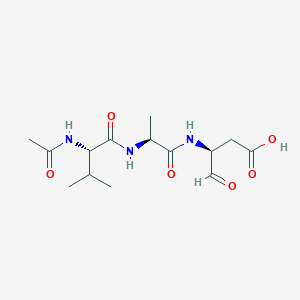
![1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone](/img/structure/B124948.png)
![2-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)propanal](/img/structure/B124949.png)
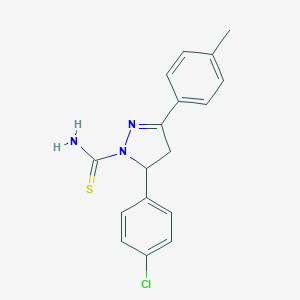

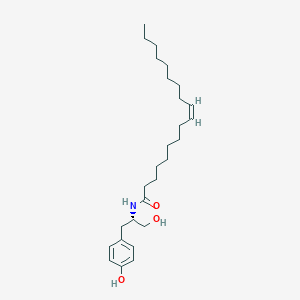
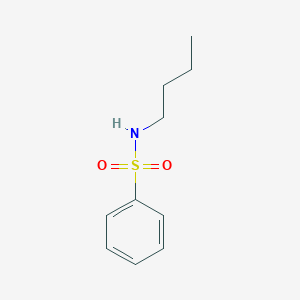
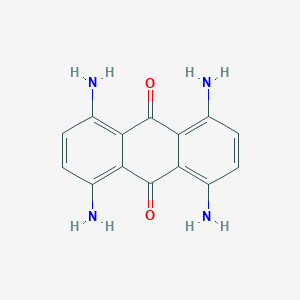

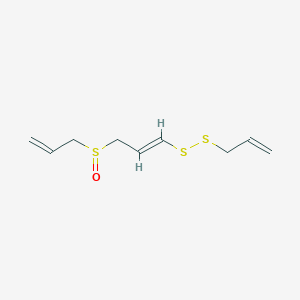
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)